molecular formula C12H22N2O B13271274 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one

Cat. No.: B13271274
M. Wt: 210.32 g/mol
InChI Key: ASNLBQCBENOERA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is a chemical compound with the molecular formula C₁₂H₂₂N₂O It features a unique structure that includes a pyrrolo[2,3-c]pyrrol ring system, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one typically involves the formation of the pyrrolo[2,3-c]pyrrol ring system followed by the introduction of the butan-1-one moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrrolo[2,3-c]pyrrol ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is unique due to its specific ring structure and the presence of both pyrrolo and butan-1-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound's molecular formula is C15_{15}H24_{24}N2_{2}O, indicating a substantial presence of carbon and nitrogen atoms, which are crucial for its biological effects. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound consists of a butanone backbone with a dimethyl group and an octahydropyrrolo[2,3-c]pyrrol moiety. The presence of multiple heterocyclic rings contributes to its unique chemical properties and biological interactions.

Property Details
Molecular FormulaC15_{15}H24_{24}N2_{2}O
Molecular Weight248.37 g/mol
Structural FeaturesButanone backbone, dimethyl group, octahydropyrrolo structure

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions involving the formation of the pyrrolo structure followed by functionalization to introduce the butanone moiety. Key synthetic routes include:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the octahydropyrrolo structure.
  • Functional Group Modifications : Introducing the butanone group through acylation reactions.

Research indicates that this compound may interact with various biological pathways:

  • PI3K Pathway Inhibition : The compound has shown potential in selectively inhibiting specific isoforms of phosphoinositide 3-kinases (PI3K), which play critical roles in cell growth and metabolism. Inhibitors targeting PI3K can have therapeutic implications in cancer and inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of octahydropyrrolo compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
  • Animal Models : Animal studies indicate that compounds similar to this compound can reduce inflammation and pain responses in models of arthritis and other inflammatory conditions .

Research Findings

Recent research has focused on the pharmacological properties of this compound and its analogs:

Study Type Findings
In Vitro Cell StudiesInhibition of cancer cell growth
Animal Model ResearchReduction in inflammatory markers
Mechanistic StudiesInteraction with PI3K signaling pathways

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3

InChI Key

ASNLBQCBENOERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2C1CNC2

Origin of Product

United States

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